1-Ethyl-7-fluoro-3-iodo-1H-indazole
Description
Properties
Molecular Formula |
C9H8FIN2 |
|---|---|
Molecular Weight |
290.08 g/mol |
IUPAC Name |
1-ethyl-7-fluoro-3-iodoindazole |
InChI |
InChI=1S/C9H8FIN2/c1-2-13-8-6(9(11)12-13)4-3-5-7(8)10/h3-5H,2H2,1H3 |
InChI Key |
HWYBSXABPHYAGI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=CC=C2F)C(=N1)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-7-fluoro-3-iodo-1H-indazole typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of ortho-substituted hydrazines with aldehydes or ketones under acidic conditions.
Introduction of Substituents: The ethyl group can be introduced via alkylation reactions, while the fluoro and iodo substituents can be added through electrophilic aromatic substitution reactions using appropriate fluorinating and iodinating agents.
Industrial Production Methods: Industrial production of 1-Ethyl-7-fluoro-3-iodo-1H-indazole may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-7-fluoro-3-iodo-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The presence of the iodo group makes it suitable for palladium-catalyzed coupling reactions such as Suzuki, Sonogashira, and Heck reactions.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-Ethyl-7-fluoro-3-iodo-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of materials with specific properties, such as dyes and catalysts.
Mechanism of Action
The mechanism of action of 1-Ethyl-7-fluoro-3-iodo-1H-indazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and DNA. The presence of the fluoro and iodo substituents can enhance its binding affinity and specificity towards these targets. The compound may exert its effects through pathways involving oxidative stress, apoptosis, or inhibition of specific enzymes.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Indazole Derivatives
Key Observations :
- Position 1 Substitution : The ethyl group in 1-Ethyl-7-fluoro-3-iodo-1H-indazole locks the 1H-tautomer, unlike unsubstituted indazoles (e.g., 4-Fluoro-1H-indazole), which exhibit tautomeric flexibility. This rigidity may enhance binding specificity in biological targets .
- Halogen Effects : The 3-iodo substitution is shared with 3-Iodo-7-methoxy-1H-indazole . Iodine’s polarizability and halogen-bonding capacity are critical for protein-ligand interactions, but the electron-withdrawing fluoro group at position 7 in the target compound contrasts with the electron-donating methoxy group in the methoxy analog, altering electronic density and reactivity .
Key Observations :
- The target compound’s synthesis likely involves sequential alkylation (for the ethyl group) and halogenation steps. In contrast, simpler analogs like 7-Fluoro-3-iodo-1H-indazole are commercially available, suggesting their synthesis is more straightforward .
- Regioselective alkylation, as seen in antifungal indazole analogs (e.g., 2-(3-chloro-7-(trifluoromethyl)-1H-indazol-1-yl)acetonitrile), requires careful optimization of bases (e.g., Cs2CO3) and solvents (THF) to avoid byproducts .
Key Observations :
- While direct activity data for 1-Ethyl-7-fluoro-3-iodo-1H-indazole is lacking, structurally related compounds exhibit diverse functionalities. For example, 4-Fluoro-1H-indazole shows corrosion inhibition, likely due to adsorption on metal surfaces via the fluorine atom .
- Antifungal indazole derivatives with trifluoromethyl groups demonstrate potent activity, suggesting that the target compound’s fluoro and iodo substituents may similarly enhance bioactivity through electronegative interactions .
Physicochemical Trends
- Solubility : Halogen substituents (I, F) reduce aqueous solubility but enhance binding to hydrophobic pockets in proteins. Methoxy groups (e.g., in 3-Iodo-7-methoxy-1H-indazole) improve solubility relative to fluoro analogs .
Q & A
Q. Tables for Key Data
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Weight | ~305 g/mol | |
| Calculated logP | 3.2 (QikProp) | |
| Thermal Decomposition | >200°C (TGA) | |
| NMR Shifts (Fluorine) | δ ~-110 ppm () |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
